Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate
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Overview
Description
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a hydroxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with an amino acid ester under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole: Similar structure but with a benzoxazole ring instead of an oxazole ring.
4-(2-Hydroxyphenyl)-1,3-thiazole-2-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and π-π interactions, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The oxazole ring and hydroxyl group on the phenyl moiety play significant roles in its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 75 µg/mL | Moderate |
Bacillus subtilis | 16.7 µg/mL | Strong |
Escherichia coli | 156.47 µM | Weak |
Candida albicans | 16.69 µM | Moderate |
The compound demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition of growth at specific concentrations .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|
MV-4-11 | 25 | Moderate |
HeLa | 23 | Weak |
L929 | 23 | Weak |
In a study involving leukemia cells (MV-4-11), this compound exhibited an IC50 value of 25 µM, indicating moderate cytotoxicity. Comparatively, its activity against HeLa cells was weaker, suggesting selectivity towards certain cancer types .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:
- Histone Deacetylase Inhibition : The compound interacts with HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle regulation.
- Biofilm Formation Inhibition : Studies indicate that this compound interferes with biofilm formation in bacteria like Staphylococcus aureus, which is critical for bacterial virulence and resistance .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 250 µg/mL, the compound inhibited biofilm formation by approximately 75%, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cancer Cell Line Response
In another study focusing on various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound led to significant upregulation of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic factors like Bcl2 and CDK4. This suggests a promising role in cancer therapy through apoptosis induction .
Properties
IUPAC Name |
methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)10-12-8(6-16-10)7-4-2-3-5-9(7)13/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBIZPBWDWECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091517-76-7 |
Source
|
Record name | methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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